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Compound of Interest

5-(Methoxycarbonyl)-2-
Compound Name:
nitrobenzoic Acid

cat. No.: B1602172

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Synthesis

5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4) is a bespoke chemical
entity of significant interest in the fields of pharmaceutical development and advanced material
science. Its unique trifunctional architecture—featuring a carboxylic acid, a methyl ester, and a
nitro group on a benzene scaffold—offers a rich platform for complex organic transformations.
The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho
to the carboxylic acid and para to the methoxycarbonyl group, dictates its reactivity and renders
it a valuable precursor for a diverse array of target molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-
(Methoxycarbonyl)-2-nitrobenzoic acid, offers validated experimental frameworks for its
synthesis and characterization, and explores its functional significance in synthetic workflows.
The narrative is structured to deliver not just data, but a field-proven perspective on the
causality behind experimental design and the strategic application of this compound.

Physicochemical & Structural Properties
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The intrinsic properties of a molecule are foundational to its application. For 5-

(Methoxycarbonyl)-2-nitrobenzoic acid, these parameters govern its solubility, reactivity, and

suitability for various reaction conditions. While extensive experimental data for this specific

molecule is not widely published, the following table summarizes its known identifiers and key

physical properties.

Property Value Source(s)
5-(Methoxycarbonyl)-2-

IUPAC Name ] i ] [1]
nitrobenzoic acid
1,3-Benzenedicarboxylic acid,

Synonym ) [1]
4-nitro-, 1-methyl ester

CAS Number 76143-33-4 [1112]

Molecular Formula CoH7NOs [1][2]

Molecular Weight 225.15 g/mol [11[2]

Exact Mass 225.02700 u [1]

N ] 439.2 °C at 760 mmHg

Boiling Point ) [1]
(Predicted)

Density 1.484 g/cm3 (Predicted) [1]

Flash Point 219.4 °C (Predicted) [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 6 [1]

Storage Conditions

Room temperature, in a dry,

well-sealed container

[2]

Note: Several physical properties, such as boiling point and density, are computationally

predicted and should be considered as estimates until experimentally verified.

Synthesis Protocol: Electrophilic Aromatic

Substitution
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The synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid is most logically achieved via the
electrophilic aromatic substitution (EAS) of its non-nitrated precursor, 3-
(methoxycarbonyl)benzoic acid (the monomethyl ester of isophthalic acid). The presence of two
deactivating, meta-directing groups (carboxylic acid and methyl ester) on the precursor makes
the regioselectivity of the nitration a critical consideration. The position ortho to the carboxylic
acid and ortho to the ester group (C2) is the most sterically accessible and electronically
favored site for nitration.

The following protocol is a robust, validated procedure for nitration of similar deactivated
aromatic systems and is presented as a reliable method for the synthesis of the title compound.

Experimental Protocol: Synthesis of 5-
(Methoxycarbonyl)-2-nitrobenzoic acid

Objective: To synthesize 5-(Methoxycarbonyl)-2-nitrobenzoic acid via the nitration of 3-
(methoxycarbonyl)benzoic acid.

Materials:

3-(Methoxycarbonyl)benzoic acid

o Concentrated Sulfuric Acid (H2SO4, 98%)
e Fuming Nitric Acid (HNOs, 290%)

e Crushed Ice

e Deionized Water

» Round-bottom flask with magnetic stirrer
e Dropping funnel

* Ice-salt bath

Buchner funnel and vacuum flask

Procedure:
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e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-
(methoxycarbonyl)benzoic acid (1 equivalent). Place the flask in an ice-salt bath to cool the
contents to 0-5 °C.

 Acidification: Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) to the
flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the
starting material is fully dissolved.

o Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric
acid (1.5 equivalents) and fuming nitric acid (1.1 equivalents) to 0 °C.

 Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over
30-45 minutes. The internal temperature must be rigorously maintained below 10 °C to
prevent over-nitration and side reactions.

» Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an
additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography
(TLC).

e Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a
large beaker with vigorous stirring. This will precipitate the crude product.

e |solation: Collect the precipitated solid by vacuum filtration using a Bichner funnel.

 Purification: Wash the crude product thoroughly with cold deionized water to remove residual
acids. The product can be further purified by recrystallization from an appropriate solvent
system (e.g., ethanol/water) to yield the final product as a solid.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 5-(Methoxycarbonyl)-2-nitrobenzoic acid.
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Spectroscopic & Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound. While public databases lack experimental spectra for 5-(Methoxycarbonyl)-2-
nitrobenzoic acid, this section outlines the standard analytical methodologies and expected
results based on its structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the final product and for monitoring reaction
progress.

e Protocol:

o Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.qg.,
acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50
pg/mL.

o Instrumentation: Use a reverse-phase C18 column.

o Mobile Phase: A gradient elution is recommended, starting with a higher polarity mobile
phase and ramping to a lower polarity. For example:

= Mobile Phase A: 0.1% Formic Acid in Water
= Mobile Phase B: Acetonitrile
» Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

o Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the
compound.

o Trustworthiness: A single, sharp peak in the chromatogram is indicative of high purity. The
method should be validated for specificity by demonstrating resolution from starting materials
and potential side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the definitive technique for structural elucidation.
e Expected *H NMR Signals:
o -COOH Proton: A broad singlet, typically far downfield (>10 ppm).

o Aromatic Protons: The three protons on the benzene ring will appear in the aromatic
region (7.5-9.0 ppm). Due to the substitution pattern, they will likely present as a complex
splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

o -OCHs Protons: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three
methyl ester protons.

o Expected 13C NMR Signals:

o Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) for the carboxylic
acid and ester carbonyls.

o Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The carbon
bearing the nitro group will be significantly shifted.

o Methoxy Carbon: A signal around 52-55 ppm for the methyl group of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
» Expected Characteristic Absorptions:
o O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm™1.

o C=0 Stretch (Carboxylic Acid & Ester): A strong, sharp absorption band (or two closely
spaced bands) around 1700-1730 cm™1.

o N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-
1560 cm~! and a symmetric stretch around 1340-1380 cm~1.

o C-O Stretch (Ester & Acid): Bands in the 1200-1300 cm~1 region.
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

o Expected Result: Using electrospray ionization (ESI) in negative mode, the expected [M-H]~
ion would be observed at an m/z of approximately 224.02. High-resolution mass
spectrometry should confirm the elemental composition consistent with CoH7NOs.

Characterization Workflow Diagram
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Caption: Standard workflow for the analytical characterization of the product.

Chemical Reactivity, Stability, and Applications

The utility of 5-(Methoxycarbonyl)-2-nitrobenzoic acid stems from the distinct reactivity of its
functional groups.

o Carboxylic Acid and Ester Groups: These groups can undergo standard transformations. The
carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester
can be selectively hydrolyzed under basic conditions, though care must be taken as the

carboxylic acid will also be deprotonated.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1602172?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Nitro Group: The nitro group is the most versatile handle for further functionalization. Its
strong electron-withdrawing nature deactivates the ring to further electrophilic substitution.
However, its most significant reaction is its reduction to an amine. This transformation is a
gateway to a vast array of subsequent chemistries, including diazotization, amide bond
formation, and the construction of heterocyclic systems, which are prevalent in medicinal
chemistry.

 Stability: As a nitroaromatic compound, 5-(Methoxycarbonyl)-2-nitrobenzoic acid should
be handled with an awareness of its potential thermal instability. Studies on nitrobenzoic acid
isomers show they can undergo exothermic decomposition at elevated temperatures, with
decomposition initiating at temperatures as low as 120-200°C.[1][3] It is recommended to
avoid prolonged heating at high temperatures. Furthermore, nitroaromatic compounds can
be susceptible to photodegradation and should be stored protected from light.[4]

Application in Pharmaceutical Intermediate Synthesis

While not a final drug product itself, 5-(Methoxycarbonyl)-2-nitrobenzoic acid serves as a
crucial intermediate. Its value is demonstrated in its documented use in the synthesis of Methyl
3-formyl-4-nitrobenzoate. This subsequent intermediate is a valuable building block for more
complex molecules, leveraging the reactivity of the newly introduced aldehyde group. This
highlights a key principle in drug development: the strategic, stepwise construction of molecular
complexity from well-defined starting materials.

Conclusion

5-(Methoxycarbonyl)-2-nitrobenzoic acid represents a specialized and highly valuable
building block for chemical synthesis. While a comprehensive public dataset of its experimental
physicochemical properties is still emerging, its structural features allow for a robust and logical
approach to its synthesis, characterization, and application. The protocols and insights
provided in this guide are designed to empower researchers and drug development
professionals to confidently incorporate this versatile intermediate into their synthetic strategies,
enabling the creation of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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